1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 3-amino-1,3-azetidinedicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain the final product .
Chemical Reactions Analysis
1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides, leading to the formation of substituted derivatives.
Scientific Research Applications
1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. It can also interact with receptors and other proteins, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester can be compared with similar compounds such as:
1,3-Azetidinedicarboxylic acid, 3-amino-, 1-(1,1-dimethylethyl) ester: This compound has a similar structure but lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.
3-Pyrrolidineacetic acid, α-[(3-carboxyphenyl)methyl]-1-[(1,1-dimethylethoxy)carbonyl]-, 3-(1,1-dimethylethyl) ester: This compound has a similar ester group but a different core structure, resulting in distinct chemical properties and uses
Properties
Molecular Formula |
C14H23N2O6- |
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Molecular Weight |
315.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate |
InChI |
InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18)/p-1 |
InChI Key |
HKALKUARCQYSJO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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